molecular formula C22H25N3O4 B14091775 1-[2-(Dimethylamino)ethyl]-4-[hydroxy(4-methoxy-3-methylphenyl)methylene]-5-(2-pyridinyl)-2,3-pyrrolidinedione CAS No. 898795-77-2

1-[2-(Dimethylamino)ethyl]-4-[hydroxy(4-methoxy-3-methylphenyl)methylene]-5-(2-pyridinyl)-2,3-pyrrolidinedione

Cat. No.: B14091775
CAS No.: 898795-77-2
M. Wt: 395.5 g/mol
InChI Key: BVNQTNYWPUUPON-UHFFFAOYSA-N
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a dimethylaminoethyl group, a hydroxy group, and a methoxy-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the dimethylaminoethyl group through a nucleophilic substitution reaction. The hydroxy and methoxy-methylbenzoyl groups are then added through subsequent reactions, such as esterification and hydroxylation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired properties of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can interact with specific binding sites, while the hydroxy and methoxy-methylbenzoyl groups may influence the compound’s overall activity and selectivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and the presence of the pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

898795-77-2

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H25N3O4/c1-14-13-15(8-9-17(14)29-4)20(26)18-19(16-7-5-6-10-23-16)25(12-11-24(2)3)22(28)21(18)27/h5-10,13,19,26H,11-12H2,1-4H3

InChI Key

BVNQTNYWPUUPON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)O)OC

Origin of Product

United States

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